TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER

Description

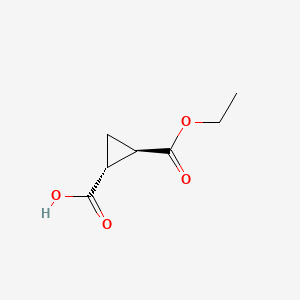

Trans-1,2-cyclopropane-dicarboxylic acid mono ethyl ester is a cyclopropane derivative featuring two carboxylic acid groups, one of which is esterified with an ethyl group. Its strained cyclopropane ring imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical applications. The compound’s synthesis typically involves cyclopropanation strategies and esterification steps, often employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) for amide or ester bond formation .

Properties

IUPAC Name |

(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31420-66-3 | |

| Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a catalyst such as rhodium or copper . The reaction conditions often involve temperatures ranging from 20°C to 40°C and reaction times of 36 to 72 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopropane-1,2-dicarboxylic acid.

Reduction: Cyclopropane-1,2-dicarboxylic acid mono ethyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The cyclopropane ring’s strain and the ester group’s reactivity contribute to its unique interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Ring Strain : The cyclopropane ring in the target compound introduces higher strain compared to cyclobutane or cyclohexane analogs, enhancing reactivity in ring-opening reactions .

- Substituent Effects: The 3,3-dimethyl-substituted cyclopropane analog exhibits increased steric hindrance, which may reduce solubility and alter reaction kinetics compared to the non-methylated target compound .

- Esterification: Unlike fully dicarboxylated analogs (e.g., cyclohexanedicarboxylic acid), the mono-esterified structure balances hydrophobicity and acidity, influencing its application in prodrug design .

b. Comparisons with Analog Syntheses

- Adipic Acid Monoethyl Ester: Synthesized via direct esterification of adipic acid, bypassing cyclopropanation .

- 3,3-Dimethylcyclopropane Analogs : Require additional steps to introduce methyl groups, often via alkylation or specialized cyclopropanation reagents .

- Cyclobutane Derivatives : Synthesized via [2+2] photocycloaddition or ring-expansion methods, which are less strain-driven than cyclopropane formation .

Physicochemical and Reactivity Profiles

a. Solubility and Stability

- The mono ethyl ester group enhances lipophilicity compared to dicarboxylic acids (e.g., cyclobutanedicarboxylic acid), improving membrane permeability but reducing aqueous solubility .

- The cyclopropane ring’s strain makes the compound more prone to thermal or acidic degradation than cyclobutane analogs .

b. Reactivity

- Nucleophilic Attack : The ester group undergoes hydrolysis more readily than methyl-substituted analogs due to reduced steric protection .

- Ring-Opening Reactions : The cyclopropane ring reacts faster with electrophiles (e.g., halogens) compared to cyclobutane derivatives, enabling applications in polymer chemistry .

Biological Activity

TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER (TECCA) is a cyclopropane derivative with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol. Its unique three-membered carbon ring structure contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of TECCA, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

TECCA is characterized by:

- Molecular Formula : C₇H₁₀O₄

- CAS Number : 31420-66-3

- Molecular Weight : 158.15 g/mol

- Structure : Contains a cyclopropane ring with two carboxylic acid groups and an ethyl ester functional group.

TECCA primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme involved in cysteine biosynthesis. The compound inhibits OASS, disrupting the reductive sulfate assimilation pathway (RSAP) , which can have significant implications for cellular metabolism and function.

Biochemical Pathways

The inhibition of OASS by TECCA affects:

- Cysteine Biosynthesis : Cysteine is crucial for protein synthesis and various metabolic processes.

- Sulfur Metabolism : Disruption in sulfur metabolism can lead to a variety of physiological effects.

Cytotoxicity Studies

Preliminary studies indicate that TECCA exhibits cytotoxic effects on various cancer cell lines. For instance, its impact on HepG2 (liver cancer) and MCF-7 (breast cancer) cells has been documented, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These results suggest that TECCA has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Research Findings

Recent studies have highlighted the following key points regarding TECCA:

- Synthesis and Transformations : TECCA can undergo various chemical reactions, including oxidation and reduction, leading to different products such as cyclopropane-1,2-dicarboxylic acid and mono ethyl alcohol derivatives.

- Applications in Organic Synthesis : TECCA serves as a building block for synthesizing more complex molecules and is utilized in organic synthesis research due to its unique reactivity profile.

- Enzyme Interaction Studies : Ongoing research aims to further elucidate the interactions between TECCA and specific enzymes or receptors in biological systems, which may inform drug design and metabolic pathway studies.

Case Studies

- Cytotoxic Activity Against Cancer Cells : A study focused on the cytotoxic effects of TECCA on HepG2 and MCF-7 cell lines demonstrated that it significantly reduces cell viability in a concentration-dependent manner. The IC50 values indicated that HepG2 cells were more susceptible to TECCA compared to MCF-7 cells .

- Mechanistic Studies : Investigations into the mechanism by which TECCA inhibits OASS have provided insights into its potential therapeutic applications in treating diseases related to cysteine deficiency or dysregulation.

Q & A

Q. What are the optimal synthetic routes for TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER, and how do reaction conditions influence stereochemical purity?

Synthesis typically involves esterification of the parent dicarboxylic acid with ethanol under mild acidic or basic catalysis. Key steps include controlling reaction temperature (e.g., 40–60°C) to minimize racemization and using anhydrous conditions to avoid hydrolysis . Stereochemical purity is assessed via chiral HPLC or polarimetry, with purity thresholds >95% often required for research-grade material .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical properties of this compound?

- NMR : H and C NMR confirm ester linkage and cyclopropane ring integrity. Coupling constants () between adjacent cyclopropane protons (e.g., 5–10 Hz) distinguish cis and trans isomers .

- IR : Strong carbonyl stretches (~1740 cm) for the ester and carboxylic acid groups verify functionalization .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers purify this compound to achieve high enantiomeric excess (ee) for mechanistic studies?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak®) or recrystallization in ethanol/water mixtures effectively isolates enantiomers. Purity >98% is achievable via preparative HPLC with gradient elution .

Advanced Research Questions

Q. What role does this ester play in conformational analysis of strained cyclic systems, and how does its reactivity compare to larger-ring analogs (e.g., cyclobutane derivatives)?

The cyclopropane ring induces significant angle strain, leading to unique reactivity in nucleophilic substitution and ring-opening reactions. Compared to trans-cyclobutane-dicarboxylic acid derivatives, the cyclopropane ester exhibits faster hydrolysis rates under acidic conditions due to increased ring strain, as shown in kinetic studies . Thermodynamic parameters (ΔH‡, ΔS‡) derived from Arrhenius plots quantify these differences .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved when analyzing this compound?

Discrepancies often arise from solvent effects or impurities. For example:

- Solvent Correction : NMR shifts in DO vs. CDCl may vary by 0.1–0.3 ppm.

- Impurity Identification : Trace amounts of unreacted dicarboxylic acid (e.g., via C NMR carboxyl signals at ~170 ppm) can skew data. Cross-referencing with high-purity standards (≥98%) and controlled synthesis protocols mitigates errors .

Q. What methodologies are recommended for studying its application as a chiral building block in coordination chemistry?

The mono ethyl ester can act as a ligand precursor. Techniques include:

Q. How do thermodynamic properties (e.g., enthalpy of combustion, ΔHc\Delta H_cΔHc) inform its stability in storage or reaction conditions?

Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C for cyclopropane derivatives). Comparative data with trans-cyclobutane analogs show lower thermal stability due to ring strain, necessitating storage at ≤4°C under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.